2-Acetoxy-4'-nitrobenzophenone

Description

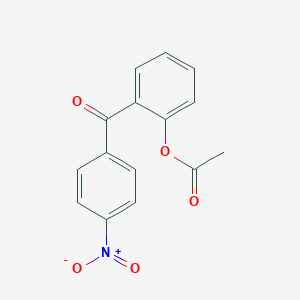

2-Acetoxy-4'-nitrobenzophenone is a substituted benzophenone derivative featuring an acetoxy group (-OAc) at the 2-position of one benzene ring and a nitro group (-NO₂) at the 4'-position of the second benzene ring. Structurally, it belongs to the benzophenone family, characterized by two aromatic rings connected by a ketone moiety.

Propriétés

IUPAC Name |

[2-(4-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMUSDVNZJCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641575 | |

| Record name | 2-(4-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-34-7 | |

| Record name | 2-(4-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Acetoxy-4’-nitrobenzophenone typically involves the condensation of benzene with 2-nitrobenzoyl chloride under the action of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction conditions are mild, with temperatures ranging from -10°C to 40°C . The process involves adding acid after the reaction terminates, followed by filtration and crystallization to obtain the final product .

Industrial Production Methods: The industrial production of 2-Acetoxy-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and recyclable by-products makes the process suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of benzophenone, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Acetoxy-4’-nitrobenzophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetoxy group can also participate in esterification reactions, influencing the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogous Compounds

*Hypothetical data inferred from structural analogs.

†Structural ambiguity exists due to incomplete naming in the source.

Substituent Effects and Reactivity

Electron-Withdrawing vs. In contrast, 2-Bromo-4'-methoxyacetophenone contains a methoxy group (-OCH₃), which is electron-donating, reducing ring reactivity but favoring electrophilic substitution .

2-Ethoxycarbonyl-4'-nitrobenzophenone’s high purity (97%) and nitro functionality suggest utility in fine chemical synthesis, such as constructing heterocycles or dyes . The chromatographic behavior of 2-Amino-2'-nitro-S-nitrobenzophenone (Rf = 2363) indicates moderate polarity, which may parallel this compound’s retention characteristics in thin-layer chromatography .

Activité Biologique

2-Acetoxy-4'-nitrobenzophenone (CAS Number: 890098-32-5) is a synthetic organic compound notable for its unique chemical structure, which influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an acetoxy group and a nitro group attached to a benzophenone backbone. The molecular formula is , and it has a molecular weight of 285.25 g/mol. Its structure can be represented as follows:

- SMILES:

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Bacillus subtilis | 0.25 μg/mL |

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 20.5 |

| A549 | 18.7 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Reduction of Nitro Group: The nitro group can be reduced to an amino group, enhancing reactivity with cellular macromolecules.

- Acetoxy Hydrolysis: The acetoxy group can hydrolyze to form a hydroxyl group, facilitating hydrogen bonding with proteins and nucleic acids.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Microbiology, researchers tested various nitro-containing compounds against pathogenic bacteria. This compound was among the most effective, demonstrating a broad spectrum of activity.

Cytotoxicity Assessment

A study conducted at the University of Glasgow assessed the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.